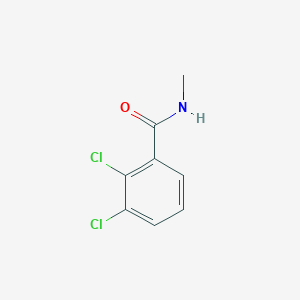

2,3-dichloro-N-methylbenzamide

Description

BenchChem offers high-quality 2,3-dichloro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dichloro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYKZMUTLSQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamentals of Substituted Benzamide Chemical Entities in Advanced Research

Strategic Significance of Benzamide (B126) Core Structures in Chemical Design and Synthesis

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The strategic importance of the benzamide core lies in its combination of a rigid phenyl group and a flexible amide linker. This structure facilitates various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules like enzymes and receptors. nih.gov

Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netnanobioletters.com For example, substituted benzamides are used clinically as antiemetic agents and for treating various gastrointestinal disorders. medchemexpress.com The development of these compounds often involves structure-activity relationship (SAR) studies, where systematic modifications to the benzamide scaffold help in optimizing potency and selectivity for a specific biological target. nih.govresearchgate.net The amide group itself is a key functional group in organic synthesis, serving as a stable and readily accessible intermediate for creating more complex molecules. researchgate.net

Contextualization of Dichlorinated N-Methylbenzamides within Organic Synthesis and Materials Chemistry

Within the broader class of benzamides, dichlorinated N-methylbenzamides are important intermediates in organic synthesis, particularly for the agrochemical and pharmaceutical industries. The presence and position of chlorine atoms on the benzene (B151609) ring significantly influence the molecule's reactivity, lipophilicity, and metabolic stability. These attributes are critical for the biological activity of the final products. For instance, 2-amino-3,5-dichloro-N-methylbenzamide is a key intermediate in the synthesis of tetrachlorantraniliprole, a bisamide pesticide. patsnap.com Similarly, other isomers like 2,6-dichloro-N-methylbenzamide and 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) serve as building blocks for agrochemicals and potent synthetic opioids, respectively. nih.gov

The synthesis of these compounds often involves the chlorination of an N-methylbenzamide precursor. The specific arrangement of the dichloro-substituents is crucial, as different isomers can lead to vastly different biological effects and applications. nih.govevitachem.com In materials science, the study of halogenated benzamides contributes to understanding intermolecular interactions that govern crystal packing and the physical properties of materials. dcu.ie The thermodynamic properties, such as vapor pressure and enthalpy of sublimation, of dichlorinated benzene derivatives are essential for evaluating their environmental distribution and for designing purification processes. mdpi.com The introduction of chlorine atoms can enhance the thermal stability and flame-retardant properties of polymers incorporating such structures.

Research Trajectories for 2,3-Dichloro-N-Methylbenzamide: Advanced Chemical Perspectives

The compound 2,3-dichloro-N-methylbenzamide is a specific isomer within the dichlorinated benzamide family. Its defined chemical structure provides a platform for targeted research in several advanced chemical fields. While it is primarily available for research use, its properties suggest potential applications as a specialized chemical intermediate. bldpharm.com

General synthetic routes for benzamides, such as the reaction between a benzoyl chloride and an amine, can be adapted for the production of 2,3-dichloro-N-methylbenzamide. evitachem.com More advanced methods may involve the ortho-lithiation of a precursor followed by reaction with various electrophiles. kvmwai.edu.in

Table 1: Chemical and Physical Properties of 2,3-Dichloro-N-Methylbenzamide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39959-96-1 | bldpharm.comchemicalbook.com |

| Molecular Formula | C₈H₇Cl₂NO | bldpharm.com |

| Molecular Weight | 204.05 g/mol | bldpharm.com |

| IUPAC Name | 2,3-dichloro-N-methylbenzamide | evitachem.com |

| Boiling Point | 291.6 ± 30.0 °C (Predicted) | chemicalbook.com |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 13.78 ± 0.70 (Predicted) | chemicalbook.com |

| SMILES | O=C(NC)C1=CC=CC(Cl)=C1Cl | bldpharm.com |

Future research on 2,3-dichloro-N-methylbenzamide is likely to follow trajectories established by related compounds. One promising area is in the development of novel agrochemicals. For example, a structurally similar compound, 2,3-dichloro-N-(2-(4,6-dimethoxypyrimidine-2-carbonyl)phenoxy)-N-methylbenzamide, has been shown to exhibit fungicidal activity against cucumber powdery mildew. sioc-journal.cnresearchgate.net This suggests that the 2,3-dichloro-N-methylbenzamide scaffold could be a valuable pharmacophore for new pesticides.

Furthermore, its role as a synthetic intermediate remains a key area of investigation. The specific 2,3-dichloro substitution pattern can direct further chemical modifications to create complex molecules with unique properties. ontosight.ai Research into its potential applications in pharmaceuticals may be guided by findings from other dichlorinated benzamides, such as those designed as dopamine (B1211576) D3 receptor ligands or sigma-1 protein ligands. nih.govacs.org The unique electronic and steric properties conferred by the 2,3-dichloro substitution could lead to novel structure-activity relationships and the discovery of selective biological agents. acs.org

Advanced Synthetic Methodologies and Total Synthesis Approaches for 2,3 Dichloro N Methylbenzamide

Regioselective Functionalization Strategies of Benzene (B151609) Ring

The synthesis of 2,3-dichloro-N-methylbenzamide hinges on the precise introduction of substituents onto a benzene ring. This requires a deep understanding of regioselective functionalization strategies, which guide the placement of functional groups at specific positions. Key to this is controlling the electrophilic aromatic substitution reactions and employing advanced techniques like directed ortho-metalation.

Electrophilic Aromatic Substitution Pathways for Halogenation and Acylation

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of various functional groups. byjus.com In the context of synthesizing 2,3-dichloro-N-methylbenzamide, both halogenation and acylation are critical EAS reactions.

Halogenation, specifically chlorination, involves the reaction of benzene with chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.commasterorganicchemistry.commsu.edu The catalyst polarizes the halogen molecule, creating a potent electrophile that is then attacked by the electron-rich benzene ring. masterorganicchemistry.compnas.org This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated benzene derivative. byjus.com

However, achieving a specific dichlorination pattern, such as the 2,3-substitution, is challenging due to the directing effects of the substituents already present on the ring. The initial chlorine atom is an ortho-, para-director, meaning it preferentially directs subsequent electrophiles to the positions adjacent (ortho) and opposite (para) to it. Therefore, direct dichlorination of benzene is not a viable route to pure 2,3-dichlorobenzene.

Friedel-Crafts acylation is another vital EAS reaction. It introduces an acyl group onto the benzene ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.commsu.edu This reaction is crucial for creating the benzamide (B126) backbone of the target molecule. Similar to halogenation, the regioselectivity of acylation is governed by the directing effects of existing substituents.

Directed Ortho-Metalation and Lithiation Approaches for Controlled Substitution

To overcome the regioselectivity limitations of classical EAS, directed ortho-metalation (DoM) has emerged as a powerful strategy. acs.orgnih.gov This technique relies on the presence of a directing metalation group (DMG) on the benzene ring. uwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. acs.orgnih.govuwindsor.ca This generates a highly reactive ortho-lithiated species that can then react with a wide range of electrophiles to introduce a desired substituent with high regiocontrol.

The O-carbamate group is recognized as one of the most effective DMGs. nih.gov While not directly used in the primary synthesis of 2,3-dichloro-N-methylbenzamide, the principles of DoM are fundamental to achieving specific substitution patterns that are otherwise difficult to obtain. For instance, a strategically placed DMG can facilitate the introduction of one of the chloro substituents or the carboxyl group precursor at a specific position before subsequent modifications.

Strategic Introduction of Halogens (Chlorine) at 2,3-Positions

The synthesis of the key precursor, 2,3-dichlorobenzoic acid, requires a multi-step approach to ensure the correct placement of the chlorine atoms. Direct dichlorination of benzoic acid is not efficient for producing the 2,3-isomer in high yield. Instead, more strategic routes are employed.

One common method starts with 2,3-dichloroaniline (B127971). chemicalbook.comgoogle.com This starting material can undergo a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced with a nitrile group. google.com The resulting 2,3-dichlorobenzonitrile (B188945) can then be hydrolyzed to 2,3-dichlorobenzoic acid. guidechem.com An alternative route from 2,3-dichloroaniline involves a diazotization followed by a Myerwine reaction to form 2,3-dichlorobenzaldehyde, which is then oxidized to the carboxylic acid. chemicalbook.comgoogle.com

Another approach involves the photochlorination of 2,3-dichlorotoluene (B105489) to yield 2,3-dichlorobenzotrichloride, which is then hydrolyzed to 2,3-dichlorobenzoyl chloride. google.comgoogle.comwipo.int This acid chloride is a direct precursor for the final amidation step.

Enzymatic halogenation also presents a highly regioselective method for introducing halogens. FADH2-dependent halogenases can catalyze the chlorination of aromatic rings with high precision, although their application in the industrial synthesis of this specific compound is still an area of development. nih.gov

Amide Bond Formation Techniques

The final and crucial step in the synthesis of 2,3-dichloro-N-methylbenzamide is the formation of the amide bond between the 2,3-dichlorobenzoyl moiety and methylamine (B109427).

Condensation Reactions with Carboxylic Acid Precursors and Amines

The most direct method for amide bond formation is the condensation of a carboxylic acid with an amine. diva-portal.org However, this reaction is generally unfavorable under mild conditions as it requires high temperatures to eliminate a molecule of water. luxembourg-bio.com To facilitate this transformation under more practical conditions, the carboxylic acid must first be "activated." luxembourg-bio.com

A common activation strategy is the conversion of the carboxylic acid, in this case, 2,3-dichlorobenzoic acid, into a more reactive derivative, such as an acid chloride. libretexts.org 2,3-Dichlorobenzoic acid can be readily converted to 2,3-dichlorobenzoyl chloride by reacting it with thionyl chloride (SOCl₂). chemicalbook.comprepchem.comgoogle.com The resulting acid chloride is highly electrophilic and reacts readily with methylamine to form 2,3-dichloro-N-methylbenzamide.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. luxembourg-bio.comnumberanalytics.com These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

A one-pot synthesis method has been developed starting from isatoic anhydride and a methylamine solution to produce 2-amino-N-methylbenzamide, which is then chlorinated. patsnap.comgoogle.com

Transition Metal-Catalyzed Amidation Protocols (e.g., Palladium, Copper, Manganese catalysis)

In recent years, transition metal-catalyzed reactions have gained prominence as powerful tools for forming C-N bonds, including amide bonds. researchgate.net These methods offer alternative pathways that can sometimes provide higher yields, better functional group tolerance, and milder reaction conditions compared to traditional methods.

Palladium Catalysis: Palladium-catalyzed carbonylation reactions are a versatile method for amide synthesis. organic-chemistry.org These reactions can involve the coupling of an aryl halide, carbon monoxide, and an amine. Palladium catalysts are also used in the annulation of arynes by ortho-halobenzamides to produce phenanthridinones. nih.gov While not a direct synthesis of the target molecule, these methods showcase the power of palladium in C-N bond formation.

Copper Catalysis: Copper-catalyzed amidation, often referred to as the Ullmann condensation, is a well-established and cost-effective method for forming C-N bonds. bohrium.com This reaction typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst, a ligand (such as a diamine), and a base. organic-chemistry.orgacs.org The use of air-stable CuI and inexpensive diamine ligands makes this an attractive and experimentally simple approach. organic-chemistry.orgacs.org This methodology is highly general and provides an excellent complement to palladium-catalyzed systems. organic-chemistry.org

Manganese Catalysis: Manganese-based catalysts have recently emerged as a promising alternative for amidation reactions. nih.govorganic-chemistry.org Manganese(I)-catalyzed protocols have been developed for the direct amidation of esters with amines, demonstrating an unprecedented substrate scope with low catalyst loading. researchgate.netacs.org These reactions tolerate a wide range of functional groups and can be applied to various esters and amines. researchgate.netnih.govorganic-chemistry.org DFT calculations suggest that the mechanism often proceeds through an acid-base pathway. researchgate.netorganic-chemistry.org

Table of Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| 2,3-Dichloroaniline | Starting material for 2,3-dichlorobenzoic acid |

| 2,3-Dichlorobenzaldehyde | Intermediate in the synthesis of 2,3-dichlorobenzoic acid |

| 2,3-Dichlorobenzoic acid | Key precursor, activated for amidation |

| 2,3-Dichlorobenzonitrile | Intermediate in the synthesis of 2,3-dichlorobenzoic acid |

| 2,3-Dichlorobenzoyl chloride | Activated precursor for amidation |

| 2,3-Dichlorotoluene | Starting material for 2,3-dichlorobenzoyl chloride |

| 2,3-Dichlorobenzotrichloride | Intermediate in the synthesis of 2,3-dichlorobenzoyl chloride |

| 2-Amino-N-methylbenzamide | Intermediate in a one-pot synthesis method |

| Aluminum chloride | Lewis acid catalyst in EAS |

| Benzene | Starting aromatic ring |

| n-Butyllithium | Organolithium reagent for DoM |

| Chlorine | Halogenating agent |

| Copper(I) iodide | Catalyst for amidation |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent for amidation |

| Ferric chloride | Lewis acid catalyst in EAS |

| Isatoic anhydride | Starting material in a one-pot synthesis method |

| Manganese catalysts | Catalyst for amidation |

| Methylamine | Amine source for amidation |

| Palladium catalysts | Catalyst for amidation |

| Thionyl chloride | Reagent for forming acid chloride |

Nucleophilic Acyl Substitution in Benzamide Synthesis

The formation of the amide bond in 2,3-dichloro-N-methylbenzamide is classically achieved via nucleophilic acyl substitution. This method typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine.

A primary route for synthesizing 2,3-dichloro-N-methylbenzamide is the reaction of 2,3-dichlorobenzoyl chloride with methylamine. libretexts.org This reaction is a direct and efficient method for forming the desired amide linkage. The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic methylamine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the stable N-methylated amide product. libretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. sioc-journal.cn

The synthesis of the precursor, 2,3-dichlorobenzoyl chloride, can be accomplished by reacting 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). google.com

Table 1: Reaction Parameters for Nucleophilic Acyl Substitution

| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | General Conditions | Product |

| 2,3-Dichlorobenzoyl chloride | Methylamine | Base (e.g., Triethylamine, NaOH) | Inert solvent, controlled temperature | 2,3-Dichloro-N-methylbenzamide |

| 2,3-Dichlorobenzoic acid | Methylamine | Coupling agents (e.g., DCC, EDC) | Anhydrous conditions | 2,3-Dichloro-N-methylbenzamide |

Alternative methods for activating the carboxylic acid group, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC), can also facilitate the direct reaction between 2,3-dichlorobenzoic acid and methylamine.

N-Alkylation Strategies for N-Methyl Amide Moiety Formation

Another synthetic approach involves the N-alkylation of a primary amide, in this case, 2,3-dichlorobenzamide. This strategy is particularly useful if the primary amide is more readily available or if direct amidation with methylamine proves to be challenging.

The N-methylation of amides can be achieved using various methylating agents. nih.gov Selective monomethylation can sometimes be challenging, as over-alkylation to form the tertiary amide can occur. nih.gov The choice of methylating agent and reaction conditions is crucial to control the selectivity of the reaction. scientificupdate.com For instance, quaternary ammonium (B1175870) salts have been reported as effective solid methylating agents for the monoselective N-methylation of amides. nih.gov

Catalytic methods for N-methylation have also been developed, offering greener and more efficient alternatives. researchgate.net These can involve transition-metal catalysts, such as those based on ruthenium, which can utilize methanol (B129727) as both a C1 source and a hydrogen source in a "borrowing hydrogen" strategy. researchgate.netresearchgate.net

Table 2: N-Alkylation Reagents and Conditions

| Substrate | Methylating Agent | Catalyst/Base | General Conditions | Product |

| 2,3-Dichlorobenzamide | Methyl iodide (MeI) | Base (e.g., Cs₂CO₃) | Anhydrous solvent, elevated temperature | 2,3-Dichloro-N-methylbenzamide |

| 2,3-Dichlorobenzamide | Trimethylsulfoxonium iodide | Base | DMSO, elevated temperature | 2,3-Dichloro-N-methylbenzamide |

| 2,3-Dichlorobenzamide | Quaternary ammonium salts | Base | High temperature | 2,3-Dichloro-N-methylbenzamide |

Advanced Cascade and Multicomponent Reactions for 2,3-Dichloro-N-Methylbenzamide Scaffolds

Cascade reactions, also known as tandem or domino reactions, offer an efficient synthetic route by combining multiple bond-forming events in a single operation without isolating intermediates. uantwerpen.be Similarly, multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a one-pot procedure to form a complex product that incorporates portions of all reactants. tcichemicals.com

While specific cascade or multicomponent reactions for the direct synthesis of 2,3-dichloro-N-methylbenzamide are not extensively documented in the literature, the principles of these methodologies can be applied to construct the core scaffold. For instance, a one-pot synthesis of 2-amino-3,5-dichloro-N-methylbenzamide has been reported, which involves the reaction of isatoic anhydride with methylamine followed by in-situ chlorination. patsnap.comgoogle.com This demonstrates a tandem approach to building a related substituted N-methylbenzamide.

Hypothetically, a multicomponent reaction could be designed involving a 2,3-dichlorinated aromatic species, a source of the carbonyl group, and methylamine to assemble the target molecule. The development of such advanced synthetic routes remains an area of active research, aiming for increased efficiency, atom economy, and reduced environmental impact. sioc-journal.cn

Elucidation of Molecular Structure and Conformation of 2,3 Dichloro N Methylbenzamide

High-Resolution X-ray Crystallographic Analysis

High-resolution X-ray crystallography serves as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,3-dichloro-N-methylbenzamide, this analysis provides crucial information on its atomic coordinates, bond geometries, and the complex network of intermolecular forces that govern its crystal packing.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Geometries

Although a specific single-crystal X-ray diffraction study for 2,3-dichloro-N-methylbenzamide is not publicly available in the searched literature, analysis of closely related structures, such as other dichlorinated benzamides, provides a robust model for its expected molecular geometry. researchgate.netiucr.orgresearchgate.net

The molecule is expected to feature a nearly planar amide group (-C(=O)NH-). The central C-N bond of the amide has significant double-bond character, which restricts rotation. The conformation of the N-H and C=O bonds are typically anti (trans) to each other. researchgate.net A key structural parameter is the dihedral angle between the plane of the dichlorinated phenyl ring and the plane of the amide group. In analogous compounds like 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, this twist angle is approximately 32°. researchgate.net For N-(2,6-dichlorophenyl)-3-methylbenzamide, the amide group is twisted at an angle of 26.6° relative to the methyl-phenyl ring. researchgate.net This torsion arises from minimizing steric strain between the substituents on the ring and the amide group.

Bond lengths and angles are anticipated to fall within standard ranges for substituted benzamides. The C=O double bond is expected to be approximately 1.23 Å, while the amide C-N bond should be around 1.33 Å. The C-Cl bonds attached to the aromatic ring will likely have a length of about 1.74 Å. The internal angles of the benzene (B151609) ring may show slight distortions from the ideal 120° due to the electronic and steric influence of the two chlorine atoms and the N-methylcarboxamide substituent.

Investigation of Polymorphism and Anhydrous/Hydrate (B1144303) Forms in Benzamide (B126) Crystals

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in materials science and pharmaceuticals. The parent compound, benzamide, is a classic example and has been known to be polymorphic for nearly two centuries. nih.govnih.gov It exists in at least three polymorphic forms (I, II, and III), with Form I being the most stable under ambient conditions. nih.govevitachem.com The energy differences between these forms are often very small, making their selective crystallization challenging. nih.gov

The various polymorphs of benzamide differ in their hydrogen bonding networks and molecular packing, leading to different physical properties. nih.gov For instance, the transformation between forms can sometimes be induced mechanochemically or by the presence of impurities. nih.gov Furthermore, substituted benzamides can also form hydrates, where water molecules are incorporated into the crystal lattice, or exist as anhydrous crystals. These hydrate forms often exhibit different hydrogen-bonding patterns compared to their anhydrous counterparts. researchgate.net

While no specific studies on the polymorphism or hydrate formation of 2,3-dichloro-N-methylbenzamide have been found, its structural similarity to other benzamides suggests that it could potentially exhibit such behavior under different crystallization conditions. The presence of the N-H donor, the carbonyl oxygen acceptor, and the chlorine atoms allows for a variety of possible intermolecular interactions that could lead to different stable or metastable crystal packings.

Analysis of Intermolecular Interactions in Crystalline States (Hydrogen Bonding, π-π Stacking, Halogen Bonding, C-H···X Interactions)

The crystal structure of 2,3-dichloro-N-methylbenzamide is expected to be stabilized by a combination of directional intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction in crystalline N-methylbenzamides is the N-H···O hydrogen bond. Molecules are anticipated to link into one-dimensional chains or dimers via these bonds. researchgate.netresearchgate.net For example, in the crystal structure of N-(2,6-dichlorophenyl)-3-methylbenzamide, intermolecular N-H···O hydrogen bonds link the molecules into chains running along the c-axis. researchgate.net This robust interaction typically forms a supramolecular synthon that dictates the primary packing arrangement.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms, such as the carbonyl oxygen of a neighboring molecule (C-Cl···O=C). This type of interaction is a recognized force in the crystal engineering of organohalogen compounds. rsc.org

Other Weak Interactions: Weaker C-H···O and C-H···π interactions are also expected to play a role in the three-dimensional crystal packing. esisresearch.org The aromatic C-H groups and the methyl C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or the π-system of an adjacent aromatic ring, further stabilizing the crystal lattice.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure of compounds in both solid and solution states and for providing insight into their electronic environment and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC) for Probing Substitution Patterns and Solution Conformation

NMR spectroscopy is a powerful tool for elucidating the structure of 2,3-dichloro-N-methylbenzamide in solution. While specific experimental spectra were not found, the expected chemical shifts can be predicted based on established principles and data from analogous compounds. oregonstate.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The N-methyl protons (-NHCH ₃) would likely appear as a doublet around 2.9-3.1 ppm due to coupling with the adjacent N-H proton. The N-H proton itself would appear as a broad singlet or a quartet (due to coupling with the methyl protons) in the range of 6.5-8.5 ppm, with its exact position and multiplicity being solvent-dependent. The aromatic region (7.0-8.0 ppm) would display a complex pattern for the three adjacent protons on the phenyl ring. The proton at C4 (para to the C2-Cl) would likely be a triplet, while the protons at C5 and C6 would appear as doublets or doublet of doublets.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-170 ppm. oregonstate.edu The N-methyl carbon (-CH₃) would appear at approximately 26-27 ppm. rsc.org The aromatic carbons would resonate in the 125-140 ppm region. The carbons directly attached to the chlorine atoms (C2 and C3) would be shifted downfield, while the other aromatic carbon signals can be predicted based on additive substituent effects.

Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, allowing for unambiguous assignment of all signals and confirmation of the connectivity.

Predicted ¹H and ¹³C NMR Data for 2,3-Dichloro-N-Methylbenzamide Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~7.0 (broad) | q | ~4.9 |

| Ar-H (3H) | 7.2 - 7.6 | m | - |

| N-CH₃ | ~3.0 | d | ~4.9 |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| Ar-C (C1-C6) | 127 - 138 |

| N-CH₃ | ~27 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Characteristic Functional Group Frequencies and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify characteristic functional groups. schoolwires.netresearchgate.net

For 2,3-dichloro-N-methylbenzamide, the key expected vibrational bands are associated with the amide linkage and the substituted phenyl ring. nih.govaip.org

N-H Stretching: A prominent band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond. Its position and shape are sensitive to hydrogen bonding; stronger bonding shifts the peak to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of amides, appearing in the range of 1630-1680 cm⁻¹. It is primarily due to the C=O stretching vibration. Its frequency is sensitive to the physical state, conformation, and hydrogen bonding.

Amide II Band: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

C-Cl Stretching: The stretching vibrations of the C-Cl bonds are expected to produce strong absorptions in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane (o.o.p.) C-H bending vibrations appear between 700-900 cm⁻¹ and are characteristic of the substitution pattern on the benzene ring.

The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. This dual analysis allows for a more complete assignment of the fundamental vibrational modes of the molecule. researchgate.netesisresearch.org

Characteristic IR Absorption Frequencies for 2,3-Dichloro-N-Methylbenzamide Note: These are characteristic frequency ranges for the expected functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3400 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl | 2850 - 2960 |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1510 - 1570 |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-dichloro-N-methylbenzamide |

| Benzamide |

| 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of 2,3-dichloro-N-methylbenzamide is primarily characterized by electronic transitions within its two main chromophores: the dichlorinated benzene ring and the N-methylcarboxamide group. lkouniv.ac.in The interaction between these groups, specifically the conjugation of the amide with the aromatic ring, dictates the molecule's UV-Vis absorption profile.

The expected electronic transitions are of the π → π* and n → π* types. matanginicollege.ac.inlibretexts.org

π → π Transitions:* These transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orghnue.edu.vn In 2,3-dichloro-N-methylbenzamide, the conjugated system formed by the phenyl ring and the carbonyl group of the amide function gives rise to these absorptions. hnue.edu.vn Conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. matanginicollege.ac.in

n → π Transitions:* These are lower-energy, and consequently lower-intensity ("forbidden"), transitions involving the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an antibonding π* orbital. matanginicollege.ac.inhnue.edu.vn

| Electronic Transition | Associated Molecular Orbitals | Expected Wavelength Region | Influencing Factors |

|---|---|---|---|

| π → π | HOMO (π) to LUMO (π) | Shorter Wavelength (High Energy) | Conjugation between phenyl ring and C=O group (bathochromic shift). Substituent effects from Cl atoms. |

| n → π | n (Oxygen lone pair) to LUMO (π) | Longer Wavelength (Low Energy) | Presence of the carbonyl group. Generally less affected by ring substituents than π → π* transitions. |

Gas-Phase Electron Diffraction for Equilibrium Molecular Structures and Deviations from Solid-State Data

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from the influence of intermolecular forces that dominate in the solid state. wikipedia.org While specific GED data for 2,3-dichloro-N-methylbenzamide is not available, analysis of related benzamides provides a strong basis for predicting its gas-phase structure and how it would differ from its crystalline form. researchgate.net

In the solid state, benzamides are known to form strong intermolecular hydrogen bonds, often creating dimeric structures or polymeric chains. mdpi.comup.ac.za These interactions significantly influence bond lengths and molecular conformation. In contrast, the gas-phase structure represents the equilibrium geometry of an isolated molecule, governed solely by intramolecular forces.

Studies on the parent benzamide molecule have shown distinct differences between its solid-state and gas-phase structures. researchgate.net For instance, the C-N amide bond is typically longer and the C=O bond is shorter in the gas phase compared to the crystal structure. researchgate.net This is attributed to the absence of hydrogen bonding in the gas phase, which in the solid state, tends to increase the double bond character of the C-N bond and decrease that of the C=O bond. researchgate.net

For 2,3-dichloro-N-methylbenzamide, it is expected that the gas-phase structure would similarly exhibit a conformation defined by steric and electronic effects intrinsic to the molecule, rather than by crystal packing. The dihedral angle between the phenyl ring and the amide plane would likely be more pronounced compared to some solid-state structures where packing forces might favor greater planarity.

| Structural Parameter | Expected in Gas Phase (GED) | Typical in Solid State (X-ray Crystallography) | Reason for Deviation |

|---|---|---|---|

| Molecular Conformation | Determined by intramolecular steric/electronic effects. | Influenced by crystal packing and intermolecular forces. | Absence of intermolecular hydrogen bonding and van der Waals forces in the gas phase. researchgate.net |

| C-N (amide) Bond Length | Longer | Shorter | Reduced double-bond character without intermolecular hydrogen bonding. researchgate.net |

| C=O Bond Length | Shorter | Longer | Increased double-bond character without intermolecular hydrogen bonding. researchgate.net |

| Amide Group Planarity | High degree of planarity due to resonance. | High degree of planarity, reinforced by H-bonding networks. | Resonance is the primary factor in both phases. msu.edu |

Conformational Analysis: Rotational Barriers and Dihedral Angles (e.g., C(sp²)—C(aryl) and C(sp²)—N(amide) Rotations)

The conformation of 2,3-dichloro-N-methylbenzamide is primarily defined by the rotational freedom around two key single bonds: the C(sp²)—N(amide) bond and the C(sp²)—C(aryl) bond.

C(sp²)—N(amide) Rotation: The amide C-N bond exhibits significant double-bond character due to resonance, which delocalizes the nitrogen lone pair electrons into the carbonyl group. This results in a substantial rotational barrier, estimated to be over 18 kcal/mol in simple amides. msu.edu This high barrier effectively restricts rotation, leading to a planar or near-planar amide group. Consequently, conformational isomers (or rotamers) can be observed. For N-methyl substituted amides, the trans conformation (where the methyl group is opposite the carbonyl oxygen) is generally more stable than the cis conformation. msu.edu

C(sp²)—C(aryl) Rotation: The rotation about the bond connecting the phenyl ring to the amide carbonyl carbon is influenced by a balance between electronic conjugation and steric hindrance. acs.org

Electronic Effects: Conjugation between the π-systems of the phenyl ring and the amide group favors a planar conformation to maximize orbital overlap.

Steric Effects: Steric repulsion between the substituents on the ring (particularly at the ortho position) and the amide group favors a non-planar, twisted conformation. acs.org

For the parent compound, N-methylbenzamide, theoretical calculations have extensively mapped the potential energy surface for this rotation. acs.orgacs.org These studies show that the minimum energy conformation is not planar but occurs when the phenyl ring is twisted out of the amide plane by a dihedral angle of approximately 28°. acs.orgacs.org The barrier to rotation through the planar conformation (0° dihedral angle) is relatively low (e.g., 0.48 kcal/mol), while the barrier for a 90° rotation is significantly higher (e.g., 2.80 kcal/mol). acs.org

In 2,3-dichloro-N-methylbenzamide, the presence of a chlorine atom at the ortho (C2) position introduces substantial steric repulsion with the amide group's oxygen and N-methyl substituent. This steric clash is expected to dramatically increase the rotational barrier and likely increase the equilibrium dihedral angle compared to the unsubstituted N-methylbenzamide. acs.org

| Rotational Bond | Barrier Height (kcal/mol) | Minimum Energy Dihedral Angle | Key Influencing Factors |

|---|---|---|---|

| C(sp²)—N(amide) | High (>18) | ~180° (trans) | Amide resonance leading to partial double-bond character. msu.edu |

| C(sp²)—C(aryl) | Moderate (e.g., ~2.8 kcal/mol at 90° for N-methylbenzamide) | Non-planar (~28° for N-methylbenzamide) acs.org | Balance of electronic conjugation (favors planar) and steric hindrance (favors twisted). acs.org |

*Values are for the parent N-methylbenzamide. The ortho-chloro substituent in 2,3-dichloro-N-methylbenzamide is expected to significantly increase both the barrier height and the dihedral angle due to steric hindrance.

No Publicly Available Computational Chemistry Studies Found for 2,3-Dichloro-N-Methylbenzamide

Following an extensive search of publicly accessible scientific literature and databases, no specific computational or theoretical investigations focusing on the chemical compound 2,3-dichloro-N-methylbenzamide could be identified. Despite targeted searches for studies employing Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and the calculation of spectroscopic parameters, no dedicated research articles containing this information were found.

The inquiry sought to populate a detailed article structure centered on the computational and theoretical analysis of this specific molecule. The planned sections included in-depth discussions on its geometry optimization, electronic structure, reactive sites, intermolecular charge transfer, chemical reactivity descriptors, and predicted spectroscopic data.

Searches were conducted using the compound name, its CAS number (39959-96-1), and a comprehensive set of keywords related to quantum chemical calculations. The results consistently led to chemical supplier catalogs and general chemical databases that provide basic physical properties but lack the detailed theoretical data required for the requested article. No scholarly papers presenting the results of DFT calculations, such as HOMO-LUMO energy levels, MEP maps, NBO analyses, Fukui functions, or predicted vibrational frequencies, NMR chemical shifts, and UV-Vis wavelengths for 2,3-dichloro-N-methylbenzamide, were discovered.

Therefore, it is not possible to generate the requested scientific article as the foundational research findings and data are not available in the public domain.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro N Methylbenzamide

Quantum Chemical Calculations

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2) for High-Accuracy Energetic and Structural Predictions

Ab initio quantum chemistry methods represent a class of computational techniques that solve the electronic Schrödinger equation from "first principles," without reliance on empirical parameters. wikipedia.org The simplest of these is the Hartree-Fock (HF) method, which provides a foundational approximation but neglects the detailed correlation between the motions of individual electrons. wikipedia.org To achieve higher accuracy in energetic and structural predictions, post-Hartree-Fock methods are employed. These methods explicitly incorporate electron correlation, which is crucial for accurately describing molecular properties.

One of the most widely used post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). semanticscholar.org The MP2 method offers a good balance between computational cost and accuracy, making it a valuable tool for investigating molecules like 2,3-dichloro-N-methylbenzamide. acs.orgsoton.ac.uk Theoretical studies on the parent compound, N-methylbenzamide, have utilized MP2 calculations to explore its potential energy surface with respect to the rotation around the C(sp²)−C(aryl) bond. acs.org These calculations reveal that the molecule is non-planar in its minimum energy conformation, a deviation caused by steric repulsion between the ortho-hydrogen atom of the phenyl ring and the atoms of the amide group. acs.org

For 2,3-dichloro-N-methylbenzamide, the steric hindrance would be even more pronounced due to the presence of a chlorine atom at the ortho position. High-accuracy MP2 calculations would be essential to precisely predict the equilibrium dihedral angle between the phenyl ring and the amide plane, as well as the rotational energy barriers. These barriers are critical for understanding the molecule's conformational preferences and rigidity. nih.gov For instance, in a study of ortho-chloro-N-methylbenzamide, computational analyses indicated that the ortho-chloro substituent does not form a strong intramolecular hydrogen bond and its effect on the oligomer shape is primarily governed by its size. nih.gov

Table 1: Illustrative Potential Energy Surface Data for N-Methylbenzamide at MP2 Level This table illustrates the type of data obtained from MP2 calculations for a related molecule, showing calculated energy barriers for bond rotation.

| Level of Theory | C1−C2−C3−O4 Dihedral Angle (Φ) | Barrier at Φ=0° (kcal/mol) | Barrier at Φ=90° (kcal/mol) |

| MP2/aug-cc-pVTZ//BLYP/DZVP2 | ±28° | 0.48 | 2.80 |

| Data sourced from a study on N-methylbenzamide, demonstrating the prediction of minimum energy dihedral angle and rotational barriers. acs.org |

Basis Set Selection and Functional Comparison for Computational Model Validation

The reliability of computational predictions, particularly from Density Functional Theory (DFT), is highly dependent on the choice of the functional and the basis set. researchgate.net A basis set is a set of mathematical functions used to build molecular orbitals. stackexchange.com The selection involves a trade-off between accuracy and computational cost; larger basis sets provide more flexibility for describing the electron distribution but require significantly more computational resources. researchgate.netstackexchange.com

Commonly used basis sets include the Pople-style sets (e.g., 6-31G(d,p)) and the correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ). acs.orgfrontiersin.org Pople sets are widely used for organic molecules, while Dunning's correlation-consistent sets are designed to systematically converge towards the complete basis set limit. stackexchange.com For molecules containing halogens like 2,3-dichloro-N-methylbenzamide, the inclusion of polarization functions (e.g., the 'd,p' in 6-31G(d,p)) is crucial for correctly describing the anisotropic electron distribution around the chlorine atoms. Diffuse functions (often denoted by '+' or 'aug-') are important for describing weak intermolecular interactions. stackexchange.com

DFT functionals are approximations for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. nih.gov There is a wide variety of functionals, from the Generalized Gradient Approximation (GGA) to hybrid-GGAs (like the popular B3LYP) and more complex hybrid-meta-GGAs. nih.gov The validation of a computational model for 2,3-dichloro-N-methylbenzamide would involve comparing the results from several functional/basis set combinations against available experimental data or higher-level ab initio results (like MP2 or coupled-cluster). researchgate.net For example, studies on N-methylbenzamide have compared geometries obtained using different functionals (SVWN, BLYP) and the MP2 method, showing that the predicted dihedral angle is sensitive to the chosen level of theory. acs.org

Table 2: Comparison of Calculated Dihedral Angle in N-Methylbenzamide by Different Methods This table demonstrates how the choice of theoretical method and basis set can influence calculated structural parameters.

| Method | Basis Set | C1−C2−C3−O4 Dihedral Angle (°) |

| SVWN | DZVP2/A2 | 16.3 |

| BLYP | DZVP2/A2 | 28.6 |

| MP2 | DZP | 28.3 |

| Data sourced from a study on N-methylbenzamide. acs.org |

Molecular Dynamics (MD) Simulations

Investigation of Dynamic Conformational Landscape and Molecular Flexibility

While quantum mechanical calculations provide static pictures of minimum energy structures and transition states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, bends, and rotates at a given temperature. uni-halle.de

Simulation of Intermolecular Interactions in Condensed Phases (Gas Phase vs. Crystalline Phase)

The behavior of 2,3-dichloro-N-methylbenzamide is markedly different in the gas phase (as an isolated molecule) compared to the condensed crystalline phase, where intermolecular interactions dominate. mdpi.com Computational simulations are essential for quantifying these differences.

In the gas phase , the molecule's conformation is governed solely by intramolecular forces, such as steric repulsion and internal hydrogen bonds. nih.gov

In the crystalline phase , the molecules arrange themselves in a periodic lattice to maximize favorable intermolecular interactions. For 2,3-dichloro-N-methylbenzamide, the primary interaction driving crystal packing is expected to be the strong N–H···O hydrogen bond between the amide groups of adjacent molecules, forming chains or dimers. researchgate.net Additionally, weaker interactions involving the chlorine substituents, such as C–H···Cl hydrogen bonds or Cl···Cl halogen bonds, can play a significant role in determining the final crystal packing motif. mdpi.comacs.org Computational studies on fluorinated N-methylbenzamides have demonstrated that interactions involving halogens are often dispersive in character but can also have a coulombic component. rsc.org By simulating both phases, researchers can calculate the lattice energy of the crystal, which represents the strength of the intermolecular forces holding the crystal together. rsc.org

Theoretical Studies on Crystal Polymorphism and Phase Transition Mechanisms

Crystal polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties. Theoretical studies are a powerful tool for predicting and understanding polymorphism.

Computational crystal structure prediction (CSP) methods can be used to generate thousands of hypothetical crystal packings for 2,3-dichloro-N-methylbenzamide and rank them based on their calculated lattice energies. soton.ac.uk These studies can suggest the existence of multiple stable or metastable polymorphs that might be accessible experimentally. Studies on related flexible molecules have shown how different substituents can lead to different packing motifs and polymorphism. researchgate.net

Furthermore, advanced simulation techniques can investigate the mechanisms of phase transitions between different polymorphic forms. By applying variables such as temperature or pressure within the simulation, it is possible to observe the molecular rearrangements that lead from one crystal form to another. oup.com For a molecule like 2,3-dichloro-N-methylbenzamide, theoretical studies could predict whether different conformers (e.g., those with different C-C aryl dihedral angles) might pack into distinct crystal structures, giving rise to conformational polymorphism.

Advanced Interaction Energy Decomposition Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT)

To gain a deeper, more quantitative understanding of the specific forces holding molecules together, especially in the crystalline phase, advanced analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) are employed.

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and the bonds between them. For a dimer of 2,3-dichloro-N-methylbenzamide, QTAIM analysis would identify a bond path and a bond critical point (BCP) between the amide hydrogen (H) and the carbonyl oxygen (O) of a neighboring molecule. The properties of the electron density at this BCP (such as its magnitude and the Laplacian) would confirm the presence of an N–H···O hydrogen bond and characterize its strength and nature (i.e., whether it is predominantly electrostatic or has covalent character). QTAIM can similarly be used to identify and characterize weaker interactions, such as C–H···Cl and Cl···Cl contacts, which are often crucial for crystal stability.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy between two or more molecules into physically meaningful components. researchgate.net Rather than just providing a single value for the interaction strength, SAPT separates it into:

Electrostatics: The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the quantum mechanical requirement that electrons of the same spin cannot occupy the same space.

Induction (or Polarization): The attractive interaction arising from the distortion of one molecule's electron cloud in response to the electric field of the other.

Dispersion: A purely quantum mechanical attractive force arising from the correlated fluctuations of electron clouds (van der Waals forces).

Table 3: Illustrative SAPT Energy Decomposition for a Hydrogen-Bonded Dimer This table provides a hypothetical but representative example of how SAPT partitions the interaction energy for a system stabilized by hydrogen bonding.

| Energy Component | Contribution (kcal/mol) | Physical Origin |

| Electrostatics | -8.5 | Attraction/repulsion of static charge distributions |

| Exchange | +7.0 | Pauli repulsion |

| Induction | -2.5 | Charge cloud polarization |

| Dispersion | -3.0 | Correlated electron fluctuations |

| Total SAPT Energy | -7.0 | Sum of all contributions |

Development and Refinement of Force Fields for Benzamide (B126) Derivatives in Large-Scale Simulations

The accurate simulation of the dynamic behavior of benzamide derivatives, such as 2,3-dichloro-N-methylbenzamide, on a large scale heavily relies on the quality of the underlying molecular mechanics (MM) force fields. arxiv.orgnih.govnih.gov These force fields are a collection of mathematical functions and associated parameters that describe the potential energy of a system of atoms as a function of their coordinates. arxiv.orgresearchgate.net The development and refinement of these parameters is a meticulous process aimed at reproducing experimental data and high-level quantum mechanical (QM) calculations. acs.orgnih.gov

The total energy of a system in a classical force field is typically decomposed into bonded and non-bonded interaction terms. researchgate.net

Equation 1: General Form of a Force Field Energy Function

For benzamide derivatives, the parameterization process involves several key steps. Initially, an existing general force field, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), is often used as a starting point. nih.govnepjol.info These force fields provide a robust framework for a wide range of organic molecules. nih.gov However, to achieve high accuracy for specific molecules like 2,3-dichloro-N-methylbenzamide, refinement of these general parameters is crucial. nih.gov

The refinement process typically involves fitting the force field parameters to high-level QM calculations. acs.orgnih.gov For instance, the potential energy surface for the rotation of the N-methyl group or the dihedral angle between the phenyl ring and the amide group would be scanned using QM methods. The corresponding torsional parameters in the force field are then adjusted to reproduce this QM energy profile. nih.gov Similarly, bond stretching and angle bending parameters are refined by fitting to QM-calculated vibrational frequencies.

Molecular dynamics (MD) simulations are then employed to validate and further refine the force field. nih.govresearchgate.net These simulations generate trajectories of the molecule over time, allowing for the calculation of various macroscopic and microscopic properties. nih.govnih.gov Key validation metrics include the reproduction of experimental data where available, such as crystal structures, densities, and heats of vaporization. ethz.ch

Table 1: Representative Bond and Angle Parameters for a Benzamide Force Field

| Interaction | Atoms Involved | Equilibrium Value | Force Constant |

| Bond Stretching | C-C (aromatic) | 1.39 Š| 469 kcal/mol/Ų |

| C-C(=O) | 1.51 Š| 317 kcal/mol/Ų | |

| C=O | 1.23 Š| 570 kcal/mol/Ų | |

| C-N | 1.34 Š| 490 kcal/mol/Ų | |

| N-H | 1.01 Š| 434 kcal/mol/Ų | |

| C-Cl | 1.74 Š| 270 kcal/mol/Ų | |

| Angle Bending | C-C-C (aromatic) | 120.0° | 63 kcal/mol/rad² |

| C-C-C(=O) | 118.0° | 70 kcal/mol/rad² | |

| O=C-N | 122.0° | 80 kcal/mol/rad² | |

| C-N-H | 120.0° | 35 kcal/mol/rad² | |

| C-C-Cl | 119.5° | 60 kcal/mol/rad² |

Note: The values in this table are representative and would be specifically derived and refined for 2,3-dichloro-N-methylbenzamide in a dedicated study.

The development of reactive force fields, such as ReaxFF, represents another frontier. aip.org Unlike traditional force fields, ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. aip.org The parameterization of ReaxFF is a more complex endeavor, requiring a training set that includes data on bond dissociation, reaction energies, and transition state geometries. aip.org

Recent advancements in machine learning are also transforming force field development. acs.org Machine learning models can be trained on large datasets of QM calculations to predict force field parameters or even the energy and forces directly, offering a path to more accurate and transferable force fields. acs.orgrsc.org

Table 2: Comparison of Torsional Parameters for the Phenyl-Amide Dihedral Angle

| Force Field | Functional Form | Periodicity | Phase Shift | Barrier Height (kcal/mol) |

| General Force Field | V(φ) = Σ (Vn/2) [1 + cos(nφ - γ)] | 2 | 180° | 4.5 |

| Refined Force Field | V(φ) = Σ (Vn/2) [1 + cos(nφ - γ)] | 2 | 180° | 5.2 |

| QM Target | - | - | - | 5.3 |

Note: This table illustrates the refinement of a dihedral parameter to better match the QM target energy barrier for rotation around the C-C(=O) bond.

Reaction Mechanisms and Chemical Reactivity of 2,3 Dichloro N Methylbenzamide

Mechanistic Pathways of Benzamide (B126) Formation and Transformation

The formation and transformation of benzamides, including 2,3-dichloro-N-methylbenzamide, are governed by fundamental reaction mechanisms in organic chemistry. These pathways primarily involve electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic acyl substitution at the carbonyl group of the amide.

In-depth Analysis of Electrophilic Aromatic Substitution Mechanisms on Chlorinated Benzene Rings

Electrophilic aromatic substitution (EAS) is a key reaction for introducing functional groups onto a benzene ring. byjus.com In the case of chlorinated benzenes like 1,2-dichlorobenzene, the precursor to 2,3-dichloro-N-methylbenzamide, the chlorine atoms significantly influence the reaction's course.

The general mechanism for EAS proceeds in three steps:

Generation of an electrophile: A strong electrophile is generated, often with the help of a Lewis acid catalyst. byjus.com

Formation of a carbocation intermediate: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.comminia.edu.egmsu.edu This step is typically the rate-determining step of the reaction. minia.edu.egmsu.edu

Removal of a proton: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring. byjus.commasterorganicchemistry.com

Chlorine atoms are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. vedantu.comaskfilo.comstackexchange.com This deactivation means that reactions on chlorobenzene (B131634) are slower than on benzene. stackexchange.comdoubtnut.com However, chlorine atoms are also electron-donating through resonance (+R effect) by delocalizing their lone pair of electrons into the aromatic ring. vedantu.comaskfilo.comck12.org This resonance effect increases electron density at the ortho and para positions. askfilo.comyoutube.com

Mechanistic Studies of Nucleophilic Acyl Substitution Reactions involving Amide Electrophiles

Nucleophilic acyl substitution is the primary reaction pathway for the transformation of amides. fiveable.me This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the amide, leading to the substitution of the nitrogen-containing group. pearson.comfuturelearn.com

The general mechanism involves two key steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iqpressbooks.pub

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. pressbooks.pub

Amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. pressbooks.publibretexts.org This low reactivity is attributed to the fact that the amide ion (R₂N⁻) is a very strong base and therefore a poor leaving group. masterorganicchemistry.comlibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. futurelearn.com

The reactivity of amides can be enhanced under acidic or basic conditions.

Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com The nitrogen atom is then protonated, making it a better leaving group (an amine). masterorganicchemistry.com

Base-promoted hydrolysis: Under basic conditions, a strong nucleophile like hydroxide (B78521) attacks the carbonyl carbon. libretexts.org However, a full equivalent of base is required because the final step involves the deprotonation of the resulting carboxylic acid by the strongly basic amide ion leaving group. libretexts.org

The synthesis of amides often involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), with an amine. fishersci.co.ukmasterorganicchemistry.com This reaction proceeds rapidly via nucleophilic acyl substitution. fishersci.co.uk

Reactivity of Amide Functionality and Benzene Ring in Substituted Systems

The presence of substituents on both the benzene ring and the amide nitrogen significantly impacts the reactivity of the molecule.

Influence of Chlorine Substituents and N-Methyl Group on Reaction Selectivity and Rate

Chlorine Substituents: The two chlorine atoms on the benzene ring of 2,3-dichloro-N-methylbenzamide have a profound effect on the reactivity of the aromatic ring. As electron-withdrawing groups, they decrease the electron density of the ring, making it less susceptible to electrophilic attack. vaia.comlibretexts.org This deactivating effect slows down the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzamide. libretexts.org The directing influence of the chlorine atoms (ortho, para) will guide any further substitution on the ring, though the existing substitution pattern makes this complex. The electron-withdrawing nature of the chloro groups can also enhance the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack. evitachem.comcymitquimica.com

N-Methyl Group: The methyl group on the nitrogen atom of the amide also influences reactivity. Secondary amides, like N-methylbenzamide, can exhibit different reactivity compared to primary amides. The presence of the N-substituent can affect the basicity of the nitrogen and introduce steric hindrance, which can alter the rate and selectivity of reactions at the amide group. fiveable.mesolubilityofthings.com For instance, bulky N-substituents can slow down hydrolysis. fiveable.me

Carbonyl-Retentive C-N Functionalization and Acylative Coupling Mechanisms

Recent advancements in catalysis have enabled novel transformations of amides that were previously challenging. One such area is the carbonyl-retentive functionalization of amides, where the C-N bond is cleaved and a new bond is formed without losing the carbonyl group. These reactions often employ transition metal catalysts, such as nickel. nih.gov

One proposed mechanism for nickel-catalyzed C(acyl)-N functionalization involves a "nucleophile-first" pathway where a nickel(I) nucleophile adduct is formed initially. This is followed by migratory insertion with the amide electrophile, β-elimination, and exchange of the leaving group to regenerate the catalyst. nih.gov Another possibility is an "electrophile-first" manifold. researchgate.net These methods often require activation of the amide, for instance by creating "twisted amides" to facilitate the reaction. nih.govacs.org

Acylative coupling reactions, such as the Suzuki-Miyaura coupling, have also been developed for amides. These reactions allow for the formation of ketones by coupling amides with organoboron reagents. researchgate.netnsf.gov These palladium-catalyzed reactions often require specific activating groups on the amide nitrogen to facilitate the cleavage of the strong C-N bond. researchgate.netnsf.gov

Characterization and Role of Reaction Intermediates and Transition States

The understanding of reaction mechanisms relies heavily on the characterization and study of transient species like intermediates and transition states.

Electrophilic Aromatic Substitution:

Intermediates: The key intermediate in electrophilic aromatic substitution is the sigma complex or arenium ion . minia.edu.eg This is a resonance-stabilized carbocation. minia.edu.eg The stability of this intermediate is crucial for the reaction rate. In the case of chlorobenzene, the lone pair on the chlorine atom can further stabilize the positive charge in the sigma complex through resonance, particularly for ortho and para attack. vedantu.comyoutube.com

Transition States: The formation of the sigma complex is the rate-determining step and thus involves the highest energy transition state. minia.edu.eg This transition state resembles the structure of the sigma complex.

Nucleophilic Acyl Substitution:

Intermediates: The central intermediate in nucleophilic acyl substitution of amides is the tetrahedral intermediate . uomustansiriyah.edu.iqpressbooks.pub This species has a tetrahedral carbon that was formerly the carbonyl carbon. The stability of this intermediate and the relative leaving group abilities of the nucleophile and the original amide group determine the outcome of the reaction. pressbooks.pub In some cases, such as with certain catalysts, the reaction can proceed through different intermediates. For example, in some enzyme-catalyzed reactions, an acyl-enzyme intermediate is formed. wikipedia.org

Transition States: The reaction involves transition states leading to and from the tetrahedral intermediate. The energy of these transition states determines the reaction rate. Factors that stabilize the tetrahedral intermediate can lower the energy of the transition states.

Supramolecular Architectures and Self Assembly Phenomena in N Methylbenzamide Systems

Design Principles for Supramolecular Assembly of N-Methylbenzamide Derivatives

Key design principles include:

Hierarchical Assembly: Stronger interactions like hydrogen bonds direct the initial formation of primary structural motifs (e.g., chains or dimers). Weaker interactions such as π-π stacking and halogen bonds then organize these primary motifs into higher-order three-dimensional architectures.

Conformational Control: The conformation of the salicylamide (B354443) scaffold, a related benzamide (B126) structure, can be controlled by intramolecular hydrogen bonding. nih.gov This control is crucial as the molecular shape directly influences the packing efficiency and the resulting supramolecular architecture. For instance, N-monosubstituted 2-hydroxybenzamides tend to adopt a "closed-ring" α-form stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide oxygen. nih.gov

Substituent Effects: The introduction of substituents, such as the chloro groups in 2,3-dichloro-N-methylbenzamide, significantly influences the electronic properties and steric profile of the molecule. These substituents can introduce new interaction sites (e.g., for halogen bonding) or modify the strength and geometry of existing ones, thereby guiding the self-assembly process in specific directions. nih.gov

The potential energy surface for the rotation around the C(sp²)–C(aryl) bond in N-methylbenzamide shows a minimum at a dihedral angle of approximately ±28°, indicating a non-planar ground state conformation due to steric repulsion between the ortho hydrogen atoms of the benzene (B151609) ring and the amide group. acs.org This inherent non-planarity is a critical factor in the design of their three-dimensional assemblies.

Role of Intermolecular Interactions in Crystal Engineering: Hydrogen Bonding Networks, π-π Stacking, and Halogen Bonding

The solid-state structure of 2,3-dichloro-N-methylbenzamide and its analogues is a result of a delicate balance of various intermolecular interactions. Understanding and controlling these forces are central to crystal engineering. iosrjournals.org

Hydrogen Bonding Networks: The N–H···O hydrogen bond is a dominant interaction in N-methylbenzamide derivatives, frequently forming one-dimensional C(4) chains where molecules are linked head-to-tail. science.gov In more complex systems, such as those involving salicylamide derivatives, intramolecular hydrogen bonds can compete with and influence the intermolecular networks. nih.govmdpi.com For example, 2-hydroxy-N-methylbenzamide can form an intramolecular O–H···O hydrogen bond. nih.gov The presence of multiple hydrogen bond donors and acceptors can lead to the formation of more complex, two- or three-dimensional networks.

π-π Stacking: Aromatic rings in benzamide derivatives often engage in π-π stacking interactions, which contribute significantly to the stabilization of the crystal lattice. These interactions typically occur between the phenyl rings of adjacent molecules, often in a parallel-displaced or T-shaped arrangement. eurjchem.com The presence of electron-withdrawing chloro substituents on the benzene ring can modulate the quadrupole moment of the ring, influencing the geometry and strength of these π-π interactions. nih.gov In some dichlorobenzaldehyde isomers, stacking interactions are the most stabilizing forces in the crystal structure. nih.gov

| Interaction Type | Description | Role in N-Methylbenzamide Systems |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (e.g., N, O) and another nearby electronegative atom. | Forms primary structural motifs like chains and dimers via N-H···O bonds. science.govacs.org |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Stabilizes the crystal lattice by stacking of phenyl rings. eurjchem.comnih.gov |

| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | Directs the assembly of supramolecular architectures through interactions like C-Cl···O. researchgate.net |

Formation of Co-crystals and Multicomponent Systems with Benzamide Derivatives

Co-crystals are crystalline solids that consist of two or more different molecular components held together in a stoichiometric ratio by non-covalent interactions. The formation of co-crystals offers a strategy to modify the physicochemical properties of a solid without altering its chemical structure. ugr.es

Benzamide derivatives are excellent candidates for forming co-crystals due to their robust hydrogen bonding capabilities. science.gov They can form acid-amide supramolecular heterosynthons, which are reliable recognition motifs between a carboxylic acid and a benzamide. Multicomponent reactions are also utilized to synthesize benzamide derivatives, highlighting their role as building blocks in complex systems. acs.orgbeilstein-journals.org

The process of co-crystal formation with benzamides often involves:

Synthon Approach: Utilizing predictable and reliable intermolecular synthons, such as the aforementioned acid-amide heterosynthon.

Screening Methods: Employing techniques like differential scanning calorimetry (DSC) and thermal microscopy to screen for new co-crystal phases. science.gov

Solvent Influence: The choice of solvent can play a critical role in the nucleation and growth of specific co-crystal forms. science.gov

For instance, carbamazepine, a well-known active pharmaceutical ingredient, readily forms co-crystals with various co-formers like nicotinamide (B372718) and saccharin, often driven by hydrogen bonding and π-stacking interactions. ugr.es While specific co-crystals of 2,3-dichloro-N-methylbenzamide are not detailed in the provided context, the principles governing benzamide co-crystallization are directly applicable. The chloro-substituents could further be exploited to engage in halogen bonding with suitable co-formers, adding another layer of control to the design of multicomponent systems.

Impact of Molecular Structure on Solid-State Organization and Polymorphic Forms

The specific molecular structure of a benzamide derivative, including the nature and position of substituents, has a profound impact on its solid-state organization and its propensity to form polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.

Influence of Substituents:

Steric Effects: The substitution pattern on the aromatic rings can create steric hindrance that influences the dihedral angle between the rings and the conformation of the amide group. For example, in N-(2,6-dichlorophenyl)-3-methylbenzamide, the two aromatic rings have a large dihedral angle of 70.9°. researchgate.net

Electronic Effects: Electron-withdrawing groups like chlorine atoms alter the electron distribution in the molecule, affecting the strength of hydrogen bonds and the nature of π-π stacking. ontosight.ai A chlorine atom at the 2-position of a benzamide can disrupt hydrogen bonding.

Positional Isomerism: Shifting the position of a substituent can dramatically alter the crystal packing. For example, moving a chlorine atom from the 3-position to the 2-position on the benzamide ring can reduce planarity and hinder π-π stacking. The crystal structures of the six dichlorobenzaldehyde isomers show significant variation in packing and intermolecular interactions, with some isomers being isostructural despite different substitution patterns. nih.gov

Advanced Analytical Methodologies for Purity and Quantitative Assessment in Chemical Research

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are indispensable for separating 2,3-dichloro-N-methylbenzamide from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.